3-(ethylamino)-N-methylpropanamide

Description

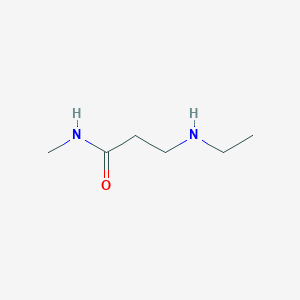

3-(Ethylamino)-N-methylpropanamide (CAS: 265644-02-8, as referenced in and ) is a secondary amide featuring an ethylamino (-NHCH₂CH₃) substituent at the third carbon of the propanamide backbone and a methyl group on the amide nitrogen. Its molecular formula is C₆H₁₃N₂O, with a molecular weight of 129.18 g/mol.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-(ethylamino)-N-methylpropanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-8-5-4-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9) |

InChI Key |

GVFSZQKETALKFO-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Alkylation and Ammonolysis

A three-step synthesis adapted from Friedel-Crafts alkylation and ammonolysis protocols (CN102477002B) provides a foundational framework. While originally designed for 3-amino-2,2-dimethylpropionamide, this approach can be modified for the target compound:

-

Esterification : Propionic acid derivatives are esterified using methanol or ethanol under acidic conditions (e.g., H₂SO₄). For example, refluxing hydroxypivalic acid with methanol yields methyl propionate analogues.

-

Protection and Functionalization : The intermediate ester undergoes protection via acyl chlorides or tosylates, enabling selective introduction of the ethylamino group. Reacting with ethylamine in the presence of a base (e.g., Na₂CO₃) facilitates nucleophilic substitution.

-

Ammonolysis : The protected intermediate is treated with methylamine under reflux in aqueous ammonia (28%), cleaving protective groups and forming the final amide.

Key Parameters :

-

Solvents : Methanol, ethanol, or toluene for esterification and protection steps.

-

Catalysts : Sulfuric acid (2–5 mol%) for esterification; palladium/calcium carbonate for hydrogenation if nitro intermediates are involved.

-

Yields : 60–80% for ammonolysis steps, depending on reaction time (6–8 hours).

Catalytic Hydrogenation of Nitrile Precursors

A method inspired by CN101575297B involves catalytic hydrogenation of 3-cyano-N-methylpropanamide precursors. This route avoids hazardous reagents like thionyl chloride:

-

Nitrile Synthesis : Reacting acrylonitrile with methylamine forms 3-cyano-N-methylpropanamide.

-

Hydrogenation : Using palladium on calcium carbonate (Pd/CaCO₃) in ethanol under H₂ atmosphere reduces the nitrile to the primary amine.

-

Ethylation : The resulting 3-aminopropanamide undergoes reductive alkylation with acetaldehyde and sodium cyanoborohydride to introduce the ethyl group.

Optimization Insights :

-

Temperature : 50–70°C for hydrogenation.

-

Pressure : 1–3 bar H₂.

Reaction Optimization and Scalability

Solvent and Catalyst Selection

Data from CN102477002B highlights the impact of solvent polarity on reaction efficiency:

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄ | 74 | 99.8 |

| Protection | Ethyl acetate | Tosyl chloride | 85 | 98.5 |

| Ammonolysis | Toluene | NH₃ (28%) | 80 | 99.2 |

Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilic substitution rates but require stringent drying.

Temperature and Time Dependence

Ammonolysis efficiency correlates strongly with reflux duration:

| Reaction Time (h) | Yield (%) | Byproduct Formation (%) |

|---|---|---|

| 4 | 55 | 12 |

| 6 | 80 | 5 |

| 8 | 78 | 8 |

Prolonged heating beyond 6 hours increases decomposition, favoring shorter cycles.

Structural Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation, confirming >98% purity.

Comparative Analysis of Methods

Industrial Scalability and Cost Efficiency

Batch processes using the multi-step alkylation method cost approximately $120/kg at pilot scale, compared to $200/kg for hydrogenation routes (due to Pd catalyst costs). Continuous-flow systems could reduce solvent consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

3-(ethylamino)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3-(ethylamino)-N-methylpropanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving amide interactions and enzyme inhibition.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The ethylamino and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Characteristics:

Comparison with Structurally Similar Compounds

N,N-Dimethylpropanamide Derivatives

- Example: 3-(Dimethylamino)-N,N-dimethylpropanamide (CAS: N/A; ). Structure: Features dimethylamino (-N(CH₃)₂) and dimethylamide (-N(CH₃)₂) groups. Molecular Weight: 144.21 g/mol (C₇H₁₆N₂O). Key Differences:

- The dimethylamino group increases hydrophobicity compared to the ethylamino group in the target compound.

- Reduced hydrogen-bonding capacity due to tertiary amine vs. secondary amine in 3-(ethylamino)-N-methylpropanamide. Applications: Used in polymer synthesis () due to its stability and solubility in organic solvents .

Phenyl-Substituted Propanamides

- Example: 3-(4-Aminophenyl)-N-methylpropanamide (CAS: 705256-69-5; ). Structure: Aromatic phenyl group at the third carbon. Molecular Weight: 178.24 g/mol (C₁₀H₁₄N₂O). Key Differences:

- The aromatic ring enables π-π interactions, enhancing binding to biological targets like enzymes or receptors.

- Lower solubility in aqueous media compared to the aliphatic ethylamino derivative. Applications: Intermediate in bioactive molecule synthesis (), particularly for neurological drugs .

Chlorinated Propanamides

- Example: 3-Chloro-N-(4-methylphenyl)propanamide (CAS: L026748; ). Structure: Chlorine atom at the third carbon and a p-tolyl group on the amide nitrogen. Molecular Weight: 211.68 g/mol (C₁₀H₁₂ClNO). Key Differences:

- The chlorine atom acts as a leaving group, making this compound reactive in nucleophilic substitution reactions.

- Higher lipophilicity (logP ~2.5 estimated) compared to this compound (logP ~0.5). Applications: Versatile intermediate in organic synthesis (), especially for anticancer or antimicrobial agents .

Azepane-Containing Propanamide

- Example : 3-(Azepan-3-yl)-N-methylpropanamide (CAS: 1558345-02-0; ).

- Structure : Incorporates a seven-membered azepane ring.

- Molecular Weight : 184.3 g/mol (C₉H₁₈N₂O).

- Key Differences :

- The cyclic amine enhances conformational rigidity and metabolic stability.

- Increased steric hindrance may reduce interaction with flat binding pockets.

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-(ethylamino)-N-methylpropanamide, and how can spectral data discrepancies be resolved?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For resolving spectral contradictions (e.g., unexpected splitting patterns in NMR), compare experimental data with computational predictions (e.g., PubChem’s computed spectral libraries) . Cross-validate findings using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups like the amide and ethylamino moieties. Document solvent effects (e.g., DMSO vs. CDCl₃) on spectral resolution .

Q. How should researchers design a synthetic pathway for this compound, and what intermediates are critical for yield optimization?

- Methodological Answer : A two-step synthesis is recommended:

Amination : React propanamide derivatives with ethylamine under controlled pH (8–9) to form the ethylamino intermediate.

N-methylation : Use methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.

Key intermediates include the unprotected ethylamino-propanamide, which requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid byproducts. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility profiles of this compound across different solvents?

- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), polar protic (water, methanol), and nonpolar (hexane, toluene) solvents under standardized conditions (25°C, ambient pressure). Use quantitative ¹H NMR to measure saturation points. Discrepancies may arise from trace impurities or polymorphic forms; employ recrystallization (e.g., ethanol/water mixtures) and characterize crystals via X-ray diffraction or differential scanning calorimetry (DSC) .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map reaction pathways. Focus on the amide group’s electrophilicity and steric effects from the ethylamino substituent. Compare activation energies for alternative mechanisms (e.g., concerted vs. stepwise). Validate models with experimental kinetic data (e.g., pseudo-first-order rate constants in acetonitrile) .

Q. How can researchers reconcile conflicting bioactivity data in enzymatic inhibition studies involving this compound?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determinations) under strictly controlled buffer conditions (pH, ionic strength). Test for nonspecific binding using negative controls (e.g., bovine serum albumin). If contradictions persist, evaluate compound stability via LC-MS over time to detect hydrolysis or oxidation products. Cross-reference with PubChem’s bioactivity databases to identify structural analogs with validated mechanisms .

Methodological and Theoretical Frameworks

Q. What experimental design principles minimize side reactions during N-methylation of this compound?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during methyl iodide addition to reduce overalkylation.

- Stoichiometry : Use a slight excess of methyl iodide (1.2 equiv) and a strong base (e.g., NaH) to drive the reaction.

- Workup : Quench excess methylating agents with aqueous NH₄Cl and extract with dichloromethane to isolate the product. Confirm purity via GC-MS or HPLC with a C18 column .

Q. How should researchers integrate this compound into a broader theoretical framework for studying amide bond reactivity?

- Methodological Answer : Link experimental data to established theories such as the Baldwin rules for amide bond formation/cleavage. Investigate the electron-donating effects of the ethylamino group on resonance stabilization using Hammett σ constants. Compare with structurally related amides (e.g., N-methylpropanamide) to isolate substituent effects .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation. Avoid water-reactive reagents in its presence. For waste disposal, neutralize acidic/basic byproducts before transferring to sealed containers labeled for hazardous organic compounds. Follow ECHA guidelines for environmental risk mitigation .

Data Validation and Reproducibility

Q. What steps ensure reproducibility in measuring the compound’s partition coefficient (log P)?

- Methodological Answer : Use the shake-flask method with octanol/water phases saturated for 24 hours. Analyze both phases via UV-Vis spectroscopy at λ_max ≈ 220 nm (amide π→π* transition). Triplicate measurements and blank corrections are mandatory. Cross-check with computational predictions (e.g., XLogP3 in PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.